![molecular formula C23H38O2 B12572255 6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol CAS No. 191859-20-8](/img/structure/B12572255.png)
6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol is a chemical compound with the molecular formula C23H38O2 and a molecular weight of 346.547 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group and a phenoxy group connected by a hexanol chain. It is commonly used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol typically involves the reaction of trans-4-(4-pentylcyclohexyl)phenol with 6-bromohexanol . The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane (CH2Cl2) and methanol (MeOH) in a 99:1 ratio. The product is then purified using flash chromatography to obtain a high yield of the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques and automated systems.
Análisis De Reacciones Químicas
Types of Reactions
6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
Aplicaciones Científicas De Investigación
6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the study of cell membrane interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Mecanismo De Acción
The mechanism of action of 6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various receptors and enzymes, influencing their activity. The cyclohexyl group provides structural stability, while the hexanol chain allows for flexibility and interaction with different biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexyl methacrylate: This compound has a similar phenoxy group but includes a methacrylate group, making it useful in polymer chemistry.
6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexan-1-ol: Similar in structure but with a methoxy group, it is used in photoresponsive materials.
Uniqueness
6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol is unique due to its combination of a cyclohexyl group and a phenoxy group connected by a hexanol chain. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in chemistry, biology, and materials science.
Propiedades
Número CAS |
191859-20-8 |
|---|---|
Fórmula molecular |
C23H38O2 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
6-[4-(4-pentylcyclohexyl)phenoxy]hexan-1-ol |
InChI |
InChI=1S/C23H38O2/c1-2-3-6-9-20-10-12-21(13-11-20)22-14-16-23(17-15-22)25-19-8-5-4-7-18-24/h14-17,20-21,24H,2-13,18-19H2,1H3 |
Clave InChI |
HLMXRFDCWZULRG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)OCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


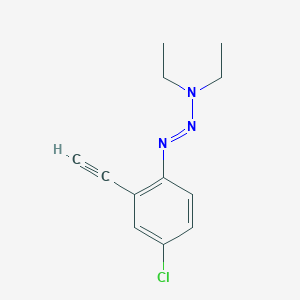
![N-[(2-Hydroxyphenyl)methyl]propanamide](/img/structure/B12572181.png)

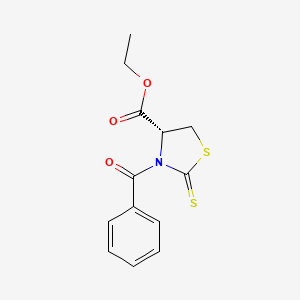
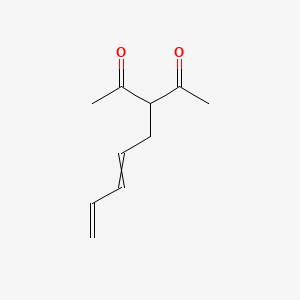
![2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12572210.png)
![Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl-](/img/structure/B12572211.png)
![6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine](/img/structure/B12572219.png)
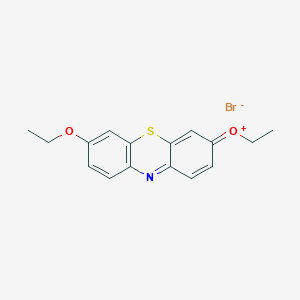
![Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci)](/img/structure/B12572225.png)
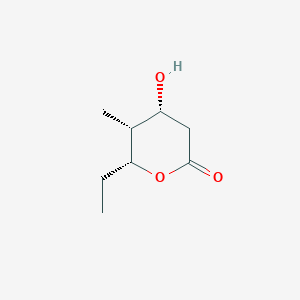
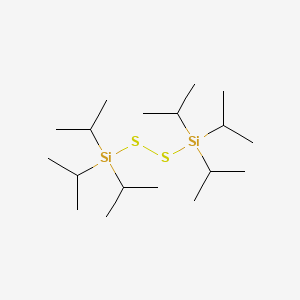

![Fluoro[tris(trifluoromethanesulfonyl)]methane](/img/structure/B12572256.png)
